molecular formula C10H9N3O2S B1421034 [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid CAS No. 1248907-66-5

[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid

Cat. No. B1421034
M. Wt: 235.26 g/mol
InChI Key: WRNWCPKKXRFQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid” is a compound with the molecular weight of 235.27 . The IUPAC name for this compound is [2-(2-pyridinylamino)-1,3-thiazol-4-yl]acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9N3O2S/c14-9(15)5-7-6-16-10(12-7)13-8-3-1-2-4-11-8/h1-4,6H,5H2,(H,14,15)(H,11,12,13) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid” is a solid compound with a molecular weight of 235.27 .

Scientific Research Applications

Antimycobacterial Activity

  • Synthesis and Antimycobacterial Testing : Derivatives of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid, closely related to the query compound, have been synthesized and demonstrated notable in vitro activity against Mycobacterium tuberculosis strains (Mamolo et al., 2003).

Anticancer Properties

  • Potential Anticancer Agents : Novel pyridine-thiazole hybrid molecules, including compounds structurally similar to the query, showed high antiproliferative activity against various cancer cell lines. These compounds were also found to potentially induce genetic instability in tumor cells (Ivasechko et al., 2022).

Luminescent Properties

  • Highly Luminescent Compounds : Certain pyridylthiazoles, which are structurally related to the query compound, have been studied for their absorption and fluorescence characteristics. These compounds show potential utility in metal sensing and as laser dyes due to their high fluorescence quantum yields and large Stokes shifts (Grummt et al., 2007).

DNA Interaction Studies

  • DNA Binding Analysis : Specific thiazole derivatives, including a 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide, have been shown to exhibit promising DNA-binding affinity, suggesting potential for further exploration in therapeutic applications (Kamat et al., 2019).

Glaucoma Treatment Research

  • Ocular Hypotensive Agents : Compounds with a (pyridin-2-ylamino)acetic acid moiety have been identified as selective EP2 receptor agonists, showing efficacy in lowering intraocular pressure in ocular normotensive monkeys, presenting a promising avenue for glaucoma treatment (Iwamura et al., 2018).

Synthesis of Novel Compounds

  • Development of Novel Compounds : The reactivity of 2-aminopyridine, closely related to the query compound, has been explored to synthesize new derivatives, demonstrating the versatility of pyridine derivatives in chemical synthesis (Asadi et al., 2021).

properties

IUPAC Name

2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c14-9(15)5-7-6-16-10(12-7)13-8-3-1-2-4-11-8/h1-4,6H,5H2,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNWCPKKXRFQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 3
Reactant of Route 3
[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 4
[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 6
[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.